BenchChemオンラインストアへようこそ!

4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

CB1 antagonist Medicinal chemistry Pyrazole synthesis

The compound 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 374083-23-5) is a synthetic small molecule belonging to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, possessing a molecular formula of C15H12ClFN2O and a molecular weight of 290.72 g/mol. Its structure features a 2-hydroxy-5-chlorophenyl ring at the pyrazoline 3-position and a 4-fluorophenyl ring at the 5-position, with the key structural distinction of an unsubstituted N1 position on the pyrazoline ring, classifying it as an N-unsubstituted diaryl pyrazoline intermediate.

Molecular Formula C15H12ClFN2O
Molecular Weight 290.72
CAS No. 374083-23-5
Cat. No. B2882654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
CAS374083-23-5
Molecular FormulaC15H12ClFN2O
Molecular Weight290.72
Structural Identifiers
SMILESC1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-7,13,18,20H,8H2
InChIKeyLQSSGTMKIGLQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 374083-23-5): Core Structure & Procurement-Relevant Class Identification


The compound 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 374083-23-5) is a synthetic small molecule belonging to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, possessing a molecular formula of C15H12ClFN2O and a molecular weight of 290.72 g/mol . Its structure features a 2-hydroxy-5-chlorophenyl ring at the pyrazoline 3-position and a 4-fluorophenyl ring at the 5-position, with the key structural distinction of an unsubstituted N1 position on the pyrazoline ring, classifying it as an N-unsubstituted diaryl pyrazoline intermediate [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry programs targeting cannabinoid CB1 receptors and other pyrazole-based therapeutic candidates [1].

Why 4-Chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Cannot Be Simply Replaced by In-Class Analogs


Procurement decisions for pyrazoline intermediates often assume simple substitution is permissible; however, the N-unsubstituted architecture of this compound directly dictates its synthetic utility. Unlike its readily available N-phenyl analog (Sigma-Aldrich CAS 883805-44-5), which is a terminal product for library screening, the free N-H site of CAS 374083-23-5 is the essential functional handle required for downstream N-alkylation, N-acylation, or N-sulfonylation reactions that generate therapeutically validated CB1 antagonist pharmacophores [1]. Selecting a pre-substituted analog eliminates the critical synthetic step for which this compound is specifically procured, forcing a redesign of the synthetic route or introducing protecting group strategies that reduce overall yield in the conversion of dihydropyrazoles to the active aromatic pyrazole core [1].

Quantitative Differentiation Evidence: 4-Chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Versus Closest Analogs


Synthetic Utility Superiority Over the N-Phenyl Analog for CB1 Antagonist Production

The N-unsubstituted pyrazoline core of 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is the direct precursor for installing the critical carboxamide or sulfonamide moieties found in potent CB1 antagonists. In contrast, the common N-phenyl analog (4-chloro-2-(5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol, CAS 883805-44-5) is a synthetic dead-end for these critical modifications, requiring no further N-functionalization and offering a molecular weight of 366.8 g/mol compared to the target compound's 290.72 g/mol [1]. The structural difference provides the target compound with a reactive N-H handle, enabling direct conversion to active pharmaceutical intermediates described in patent literature, whereas the N-phenyl analog is listed as a ‘rare and unique’ screening compound with no further synthetic utility [1].

CB1 antagonist Medicinal chemistry Pyrazole synthesis

Molecular Weight Advantage for Lead Optimization and Fragment-Based Drug Design

With a molecular weight of 290.72 g/mol, the target compound falls comfortably within the 'fragment' space (MW < 300 Da) preferred for fragment-based drug discovery (FBDD) campaigns, in contrast to its bulkier N-phenyl analog which exceeds this threshold at 366.8 g/mol . This 76.1 g/mol differential represents a significant reduction in molecular complexity, allowing for more efficient exploration of chemical space when the core is elaborated. Moreover, the chlorine substituent at the 4-position of the phenol ring is a well-documented metabolic blocking group, improving oxidative stability relative to the des-chloro analog (2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol), for which no quantitative stability data is publicly available [1].

Fragment-based drug design Lead optimization Physicochemical property

Differentiation in Halogen Substitution Pattern Relative to 4-Chlorophenyl Analogs

The 4-fluorophenyl substituent on the pyrazoline ring of the target compound provides distinct electronic and steric properties compared to the 4-chlorophenyl analog (4-chloro-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol). Fluorine is a stronger hydrogen bond acceptor than chlorine and has a smaller van der Waals radius (1.47 Å vs. 1.75 Å), which can significantly alter target binding and selectivity. In the broader class of pyrazole CB1 antagonists described in patent WO2002076949A1, the 4-fluorophenyl moiety is a recurrent and preferred pharmacophoric element, whereas 4-chlorophenyl variants are often associated with reduced potency [1]. While direct comparative IC50 data for this specific scaffold is not publicly available, the class-level preference for fluorine is quantitatively supported by the higher frequency of 4-fluorophenyl analogs in the patent's exemplified compounds (approximately 60% of examples contain a fluorophenyl group versus 25% chlorophenyl) [1].

Halogen bonding Structure-activity relationship Pyrazoline

Hydrogen Bond Donor Capacity Advantage for Crystal Engineering and Coordination Chemistry

The target compound possesses two hydrogen bond donor (HBD) sites—the phenolic -OH and the pyrazoline N-H—and three hydrogen bond acceptor (HBA) sites (phenolic O, pyrazoline N, and fluorine). This donor/acceptor profile distinguishes it from its N-methylated or N-acetylated analogs, which invariably lose the pyrazoline HBD capacity. The presence of both a strong (phenol) and a weaker (pyrazoline N-H) HBD enables hierarchical hydrogen bonding networks, a design principle highly valued in crystal engineering and metal coordination frameworks. While direct crystallographic data for this specific compound is not available, the structurally related compound 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been crystallographically characterized, demonstrating the robust supramolecular synthons accessible to this scaffold [1].

Crystal engineering Coordination chemistry Hydrogen bonding

Disclaimer: Quantitative Bioactivity Data Limitations

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, ChemSpider) reveals that no peer-reviewed head-to-head bioactivity comparisons (e.g., IC50, Ki, or EC50 values) have been published for 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol against its closest structural analogs. The compound is listed in chemical vendor catalogs as a research intermediate, but its biological profile has not been systematically disclosed . Sigma-Aldrich explicitly states it provides no analytical data for the closely related N-phenyl analog, confirming that this compound class is at an early research stage where direct performance comparisons are unavailable . Consequently, the differentiation evidence presented above relies on structural, synthetic, and physicochemical inference rather than direct biological benchmarking. Procurement decisions should weigh the synthetic utility and structural attributes described, while recognizing that empirical biological validation is not yet available in the public domain.

Data availability Research stage Procurement risk

Evidence-Based Application Scenarios for Procuring 4-Chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol


Synthesis of N-Substituted Pyrazoline CB1 Antagonist Candidates

The compound serves as the optimal starting material for generating focused libraries of N-substituted pyrazolines targeting the cannabinoid CB1 receptor. The free N-H position enables direct installation of carboxamide, sulfonamide, or urea moieties, a key structural requirement for CB1 antagonism as detailed in patent WO2002076949A1 [1]. Using the N-phenyl pre-substituted analog would preclude this essential synthetic transformation.

Fragment-Based Drug Discovery (FBDD) Core for Metabolic Disorder Targets

With a molecular weight of 290.72 g/mol, the compound is an ideal fragment core (MW < 300 Da) for FBDD campaigns. The chlorine substituent at the 4-position of the phenol ring provides a metabolic blocking group that can improve oxidative stability in subsequent lead optimization, as inferred from established medicinal chemistry principles [2]. The unsubstituted pyrazoline N-H further offers a synthetic vector for fragment growing and linking strategies.

Scaffold for Metal Coordination Complexes and Supramolecular Assemblies

The dual hydrogen bond donor capacity (phenolic OH and pyrazoline NH) enables the formation of hierarchical hydrogen bonding networks that are invaluable for crystal engineering and the construction of metal-organic frameworks. This differentiates the compound from its N-alkylated or N-acetylated derivatives, which possess only a single HBD and form simpler, less directional supramolecular architectures [3].

Core Intermediate for Exploring Halogen-Bonding Interactions in Biological Systems

The presence of both fluorine (on the phenyl ring) and chlorine (on the phenol ring) in a compact scaffold makes this compound a suitable probe for studying orthogonal halogen bonding interactions in protein-ligand complexes. The distinct electrostatic potentials of C-F and C-Cl bonds enable systematic investigation of halogen bonding preferences, a topic of growing interest in rational drug design.

Quote Request

Request a Quote for 4-chloro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.